molecular formula C17H17N5O B2781137 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034286-07-0

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Número de catálogo: B2781137
Número CAS: 2034286-07-0
Peso molecular: 307.357
Clave InChI: RJNOVLCUZVZPSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-Indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a heterocyclic compound featuring a central indole scaffold substituted at the 3-position with an ethanone moiety linked to a 3-(pyrimidin-2-ylamino)azetidine group. This structure combines the aromatic indole core—a privileged scaffold in medicinal chemistry—with a strained four-membered azetidine ring and a pyrimidine substituent.

Propiedades

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(8-12-9-20-15-5-2-1-4-14(12)15)22-10-13(11-22)21-17-18-6-3-7-19-17/h1-7,9,13,20H,8,10-11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOVLCUZVZPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or amino halide precursor.

    Coupling Reactions: The final step involves coupling the indole, pyrimidine, and azetidine moieties through a series of condensation and cyclization reactions, often under the influence of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azetidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives of the indole and azetidine rings.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives at the pyrimidine ring.

Aplicaciones Científicas De Investigación

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its azetidine-pyrimidine-indole architecture. Below is a comparative analysis with structurally related indole derivatives:

Compound Key Structural Features Biological/Physicochemical Properties Reference
Target Compound : 2-(1H-Indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone - Indole-3-ethanone
- Azetidine-pyrimidine substituent
- Pyrimidine enables H-bonding; azetidine offers rigidity.
- Potential for kinase or receptor targeting due to heterocycles.
N/A
N-Arylsulfonylindoles (e.g., 3a–v) - Indole-3-ethanone
- Piperazine and aryl sulfonyl groups
- 5-HT6 receptor ligands with moderate affinity (IC50 ~100 nM).
- Sulfonyl groups enhance solubility but increase MW.
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone - Indole-3-ethanone
- Diethylamino substituent
- Higher lipophilicity (LogP ~2.5).
- Limited H-bonding capacity; likely CNS-penetrant.
JWH-203 (1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl)indole) - Indole-3-naphthoyl
- Morpholine-ethyl chain
- Cannabinoid receptor agonist (Ki ~10 nM for CB1).
- Bulky naphthoyl group may limit bioavailability.
2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one - Indole-3-thiazolidinone
- Phenylamino and methyl groups
- Antimicrobial activity (MIC ~50 µg/mL).
- Thiazolidinone introduces polarity and H-bond acceptors.
3-(1H-Indol-3-yl)-5-(phenylamino)pyridin-2(1H)-one (21) - Indole-3-pyridinone
- Phenylamino substituent
- Mechanoreceptor modulator for allodynia.
- Pyridinone enhances solubility (LogP ~1.8).

Key Insights

Structural Flexibility vs. Rigidity: The target compound’s azetidine ring (4-membered) imposes greater conformational constraint compared to five-membered rings (e.g., piperazine in N-arylsulfonylindoles or thiazolidinone in ). This rigidity may reduce off-target interactions . In contrast, morpholine or diethylamino substituents (e.g., JWH-203, ) introduce flexibility, which can improve membrane permeability but reduce selectivity .

Hydrogen-Bonding and Solubility: The pyrimidine group in the target compound provides dual hydrogen-bond acceptors, akin to pyridinone in compound 21 . This feature is absent in diethylamino or naphthoyl analogs, which rely on hydrophobic interactions .

Biological Target Profiles: N-Arylsulfonylindoles () exhibit serotonin receptor (5-HT6) affinity, while JWH-203 targets cannabinoid receptors . Thiazolidinone derivatives () show antimicrobial activity, which is less likely for the target compound due to its distinct substituents .

Synthetic Accessibility :

  • The azetidine-pyrimidine linkage may pose synthetic challenges (e.g., ring strain) compared to morpholine or piperazine derivatives, which are commonly synthesized via nucleophilic substitution . Gold-catalyzed methods () or Pd-mediated couplings () may be required for the target compound’s assembly .

Actividad Biológica

The compound 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H15_{15}N3_{3}O
  • Molecular Weight : 255.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the indole and pyrimidine moieties followed by the azetidine ring closure. Specific synthetic routes may vary, but common methods include:

  • Formation of Indole Derivative : Starting from readily available indole precursors.
  • Pyrimidine Coupling : Utilizing pyrimidine derivatives to introduce the amino group.
  • Azetidine Formation : Cyclization reactions to create the azetidine structure.

Antitumor Activity

Research indicates that derivatives of indole and pyrimidine compounds often exhibit significant antitumor properties. A study highlighted that similar compounds showed potent inhibition against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits notable antibacterial and antifungal activities. For instance, it was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values were reported to be significantly low, indicating strong antimicrobial potential.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as tyrosine kinases .
  • Receptor Interaction : It may interact with specific receptors influencing cellular signaling pathways related to inflammation and cancer progression.

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of indole-pyrimidine derivatives for their antitumor efficacy against breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of indole derivatives. The tested compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL, which is comparable to conventional antibiotics like penicillin and gentamicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole or pyrimidine rings can significantly alter biological activity:

  • Substituents on Indole Ring : Electron-donating groups enhance activity by stabilizing reactive intermediates.
  • Pyrimidine Variations : Changes in the amino substituent on the pyrimidine ring can either enhance or diminish binding affinity to target enzymes or receptors.

Q & A

How can reaction conditions be systematically optimized during the synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone to maximize yield and purity?

Answer:
Optimization involves iterative adjustments to:

  • Temperature : Lower temperatures (e.g., 0–25°C) during azetidine coupling to minimize side reactions, and higher temperatures (60–80°C) for indole activation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in azetidine ring formation, while ethanol or THF may improve solubility in later stages .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and acid/base catalysts (e.g., p-toluenesulfonic acid) for cyclization steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ identifies indole NH (δ 10–12 ppm), azetidine protons (δ 3.5–4.5 ppm), and pyrimidine carbons (δ 150–160 ppm) . 2D NMR (COSY, HSQC) resolves overlapping signals.
  • X-ray Crystallography : Single-crystal diffraction (SHELX software ) confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between indole and azetidine moieties .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₉H₁₈N₆O: 346.15) validates molecular integrity .

Troubleshooting : For hygroscopic samples, use anhydrous solvents and inert atmospheres during analysis .

What experimental strategies can mitigate contradictions in biological activity data across assay platforms?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Dose-Response Curves : Generate 8-point curves (0.1–100 µM) in triplicate to assess reproducibility. Address outliers via Grubbs’ test (α=0.05) .
  • Buffer Optimization : Vary pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Case Study : If IC₅₀ values differ between fluorescence and radiometric kinase assays, validate via orthogonal methods like SPR (surface plasmon resonance) .

How can computational methods predict the compound’s interaction with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyrimidine N1 and azetidine NH .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Calculate RMSD (<2 Å indicates stable binding) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., indole as aromatic pharmacophore) to align with kinase active sites .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

What methodologies are recommended for evaluating metabolic stability and toxicity in preclinical studies?

Answer:

  • Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) for 60 min. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • hERG Assay : Use patch-clamp electrophysiology (IC₅₀ >10 µM indicates low cardiotoxicity risk) .

Data Interpretation : Correlate metabolic half-life (t₁/₂ >30 min desirable) with in vivo pharmacokinetic profiles .

How can researchers address low solubility during formulation for in vivo studies?

Answer:

  • Co-Solvents : Use PEG-400 (20–30% v/v) or cyclodextrin (10% w/v) in PBS (pH 7.4) .
  • Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) via thin-film hydration, achieving particle sizes <200 nm (PDI <0.2) .
  • Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility (>1 mg/mL target) .

Validation : Measure solubility via shake-flask method (UV-Vis at λmax ~270 nm) .

What synthetic routes are feasible for introducing isotopic labels (e.g., ¹³C, ²H) for mechanistic studies?

Answer:

  • ¹³C-Labeling : Incorporate ¹³C-enriched acetic anhydride during indole acetylation (Step 1 of synthesis) .
  • Deuterium Exchange : Treat intermediate azetidine precursors with D₂O (3 cycles, 50°C) to replace labile protons .
  • Validation : Confirm isotopic incorporation via ¹³C NMR (specific shifts) or mass spectrometry (M+1/M+2 peaks) .

Application : Use labeled compounds in tracer studies to map metabolic pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.